2,3-Dibutoxy-1,4-dioxane
Description
2,3-Dibutoxy-1,4-dioxane is a 1,4-dioxane derivative where two butoxy (-OCH₂CH₂CH₂CH₃) groups are attached to the 2- and 3-positions of the 1,4-dioxane ring. This compound belongs to a class of substituted dioxanes, which are characterized by their six-membered ring containing two oxygen atoms at the 1- and 4-positions.
Properties
CAS No. |
79866-92-5 |
|---|---|
Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2,3-dibutoxy-1,4-dioxane |
InChI |
InChI=1S/C12H24O4/c1-3-5-7-13-11-12(14-8-6-4-2)16-10-9-15-11/h11-12H,3-10H2,1-2H3 |
InChI Key |
UYPCMUPTDVQWQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1C(OCCO1)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibutoxy-1,4-dioxane can be synthesized through the Williamson ether synthesis. This method involves the reaction of 2,3-dihydroxy-1,4-dioxane with butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2,3-dibutoxy-1,4-dioxane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibutoxy-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted dioxane derivatives.
Scientific Research Applications
2,3-Dibutoxy-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,3-dibutoxy-1,4-dioxane involves its interaction with molecular targets through its butoxy groups. These groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic attack and electrophilic substitution reactions .
Comparison with Similar Compounds
1,4-Dioxane
- Structure : Unsubstituted 1,4-dioxane ring.
- Properties : Highly polar, water-miscible, and volatile.
- Toxicity: Classified as a probable human carcinogen (EPA) due to metabolic conversion to reactive intermediates .
- Applications : Historically used as a solvent, but its use is restricted due to toxicity .
- Key Difference : The absence of substituents in 1,4-dioxane results in higher volatility and toxicity compared to alkoxy-substituted derivatives.
2,3-Dimethoxy-1,4-dioxane
- Structure : Methoxy (-OCH₃) groups at the 2- and 3-positions.
- Properties : Lower lipophilicity than butoxy derivatives due to smaller substituents.
- Reactivity : Used as a precursor in Diels-Alder reactions; methoxy groups enhance electron density, facilitating cycloaddition .
- Applications : Intermediate in synthesizing cyclohexene derivatives for polymer precursors (e.g., PEDOT) .
- Key Difference : Methoxy groups impart higher reactivity but lower steric hindrance compared to bulkier butoxy groups.
trans-2,3-Di-tert-butoxy-1,4-dioxane
- Structure : tert-Butoxy (-OC(CH₃)₃) groups in a trans configuration.
- Properties : High steric hindrance due to bulky tert-butyl groups, reducing reactivity in some reactions .
- Synthesis : Prepared via etherification under controlled conditions to maintain stereochemistry .
- Key Difference : tert-Butoxy groups significantly increase steric bulk, limiting applications in sterically sensitive reactions compared to linear butoxy derivatives.
2,3-Dihydroxy-1,4-dioxane Derivatives
- Structure : Hydroxyl (-OH) groups at the 2- and 3-positions.
- Properties : Polar, water-soluble, and capable of forming hydrogen bonds.
- Applications : Used in liquid crystalline materials (e.g., optical components) after esterification with acrylate groups .
- Key Difference : Hydroxyl groups enable functionalization but reduce stability under acidic or basic conditions compared to ether-protected derivatives like 2,3-Dibutoxy-1,4-dioxane.
Physicochemical Properties and Reactivity
Lipophilicity and Solubility
- Butoxy vs. Methoxy: The longer alkyl chains in butoxy groups increase lipophilicity, making 2,3-Dibutoxy-1,4-dioxane less water-soluble than methoxy analogs. This property enhances compatibility with non-polar solvents and organic matrices .
- Steric Effects : tert-Butoxy substituents (trans-2,3-Di-tert-butoxy-1,4-dioxane) reduce ring flexibility and reactivity in cycloaddition reactions, whereas linear butoxy groups offer a balance between steric bulk and reactivity .
Thermal and Chemical Stability
- Ether Linkages : Alkoxy-substituted dioxanes (e.g., 2,3-Dibutoxy) are more stable toward hydrolysis than hydroxylated derivatives, which degrade under acidic/basic conditions .
- Volatility : Substituted dioxanes (e.g., butoxy, tert-butoxy) exhibit lower volatility than 1,4-dioxane, reducing inhalation hazards .
Toxicity and Environmental Impact
- 1,4-Dioxane: Known for hepatotoxicity and carcinogenicity due to metabolic activation .
- Substituted Derivatives: Alkoxy groups like butoxy may reduce toxicity by altering metabolic pathways.
Data Table: Comparative Analysis of 1,4-Dioxane Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
